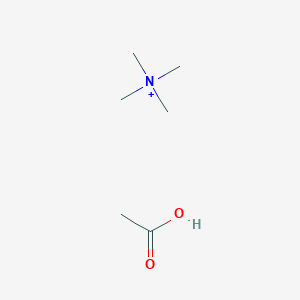

Acetic acid; tetramethylammonium ion

Beschreibung

Acetic Acid (CH₃COOH) is a weak carboxylic acid widely used in chemical synthesis, buffering systems, and materials science. Its acidity (pKa ≈ 4.76) and ability to act as a proton donor/acceptors make it critical in pH-dependent reactions and sol-gel processes . For example, in TiO₂ synthesis, acetic acid serves as a peptizing agent, influencing crystallization kinetics and particle morphology .

Tetramethylammonium Ion ([N(CH₃)₄]⁺, TMA⁺) is a quaternary ammonium cation with a tetrahedral structure. Its steric bulk and charge delocalization enable unique interactions with anions and solvents. TMA⁺ is utilized in ionic liquids, catalysis, and analytical chemistry (e.g., arsenic speciation and methane hydrate studies ). Ab initio studies reveal its nonspherical charge distribution, with "patches" of positive charge on methyl groups, contrasting with neutral neopentane .

Eigenschaften

Molekularformel |

C6H16NO2+ |

|---|---|

Molekulargewicht |

134.20 g/mol |

IUPAC-Name |

acetic acid;tetramethylazanium |

InChI |

InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1; |

InChI-Schlüssel |

MRYQZMHVZZSQRT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C[N+](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Essigsäure; Tetramethylammoniumion beinhaltet typischerweise die Reaktion von Tetramethylammoniumhydroxid mit Essigsäure. Die Reaktion kann wie folgt dargestellt werden:

N(CH3)4OH+CH3COOH→N(CH3)4CH3COO+H2O

Diese Reaktion wird normalerweise in wässrigem Medium bei Raumtemperatur durchgeführt. Das resultierende Produkt ist ein Salz, das durch Verdampfen des Lösungsmittels isoliert werden kann.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Essigsäure; Tetramethylammoniumion häufig großtechnische Reaktionen, die auf ähnlichen Prinzipien beruhen. Der Prozess kann zusätzliche Schritte zur Reinigung und Konzentration umfassen, wie z. B. Kristallisation oder Destillation, um die gewünschte Reinheit und Konzentration des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Essigsäure; Tetramethylammoniumion kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Tetramethylammoniumion kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen es als Abgangsgruppe fungiert.

Säure-Base-Reaktionen: Die Essigsäurekomponente kann an Säure-Base-Reaktionen teilnehmen, wobei sie ein Proton an Basen abgibt.

Veresterung: Essigsäure kann mit Alkoholen unter Bildung von Estern in Gegenwart eines Säurekatalysators reagieren.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Halogenide und andere Nukleophile, typischerweise unter milden Bedingungen.

Säure-Base-Reaktionen: Starke Basen wie Natriumhydroxid oder Kaliumhydroxid werden häufig verwendet.

Veresterung: Alkohole und Säurekatalysatoren wie Schwefelsäure werden verwendet, typischerweise unter Rückflussbedingungen.

Hauptsächlich gebildete Produkte

Substitutionsreaktionen: Produkte umfassen substituierte Ammoniumsalze.

Säure-Base-Reaktionen: Produkte umfassen Wasser und das entsprechende Salz.

Veresterung: Produkte umfassen Ester und Wasser.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Essigsäure; Tetramethylammoniumion seine Wirkung entfaltet, hängt von der jeweiligen Anwendung ab:

In der organischen Synthese: Das Tetramethylammoniumion fungiert als Nukleophil oder Abgangsgruppe, wodurch verschiedene Substitutionsreaktionen erleichtert werden.

In biologischen Systemen: Die Verbindung kann als Puffer fungieren und den pH-Wert in biochemischen Assays stabil halten.

In industriellen Prozessen: Die Essigsäurekomponente kann an Säure-Base-Reaktionen teilnehmen, während das Tetramethylammoniumion zur Solubilisierung organischer Verbindungen beitragen kann.

Wirkmechanismus

The mechanism by which acetic acid; tetramethylammonium ion exerts its effects depends on the specific application:

In Organic Synthesis: The tetramethylammonium ion acts as a nucleophile or a leaving group, facilitating various substitution reactions.

In Biological Systems: The compound can act as a buffer, maintaining pH stability in biochemical assays.

In Industrial Processes: The acetic acid component can participate in acid-base reactions, while the tetramethylammonium ion can aid in solubilizing organic compounds.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Acetic acid balances moderate acidity and steric effects, making it ideal for controlled organic synthesis .

- In sol-gel processes, acetic acid outperforms stronger acids (e.g., HCl) in stabilizing colloids without excessive protonation .

Tetramethylammonium Ion vs. Other Quaternary Ammonium Ions

Structural and Electronic Properties

Key Findings :

Key Findings :

- TMA⁺-based deep eutectic solvents (DES) show superior CO₂ capture efficiency compared to larger quaternary ammonium ions .

- In methylation reactions, TMA⁺’s compact structure facilitates nucleophilic attack on methyl groups, yielding 85–95% anisole derivatives .

Synergistic Use of Acetic Acid and Tetramethylammonium Ion

- Buffer Systems : TMAOH-acetic acid buffers maintain near-constant ionic strength across pH 4–9, critical for toxin-binding assays .

- Material Synthesis : In vanadium oxide frameworks, acetic acid adjusts pH to stabilize TMA⁺-intercalated structures (e.g., TMAV₃O₇) .

- Ion-Pair Extraction : Tetramethylammonium acetate enhances nickel preconcentration in microextraction via ion-associate phase formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.